molecular formula C5H10N2 B3245266 2-(Propylamino)acetonitrile CAS No. 16728-81-7

2-(Propylamino)acetonitrile

Cat. No. B3245266
CAS RN: 16728-81-7
M. Wt: 98.15 g/mol
InChI Key: YOEHYACECVSKEQ-UHFFFAOYSA-N
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Description

2-(Propylamino)acetonitrile is a chemical compound with the molecular formula C5H10N2 and a molecular weight of 98.15 .


Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10N2/c1-2-4-7-5-3-6/h7H,2,4-5H2,1H3 . The key for this InChI code is YOEHYACECVSKEQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Metal Ion Sensing

A notable application of acetonitrile derivatives in scientific research is their use in sensing metal ions. For instance, a sensor containing quinoline and pyridylaminophenol was synthesized to act as a fluorescence sensor for zinc (Zn²⁺) and cadmium (Cd²⁺) and a colorimetric sensor for cobalt (Co²⁺). This sensor demonstrates selective fluorescence in the presence of Zn²⁺ or Cd²⁺ in acetonitrile and aqueous solutions, respectively, and changes color from colorless to yellow selectively in the presence of Co²⁺, highlighting the potential of acetonitrile derivatives in developing sensitive and selective sensors for metal ions Eun Joo Song et al., 2013.

Solvent for Organic Reactions

Acetonitrile is widely recognized for its role as an ideal solvent medium for various organic reactions. Its utility spans from the production of pharmaceutical molecules to photographic films, highlighting its versatility in industrial applications. Notably, acetonitrile facilitates enzyme-based catalytic processes, with several enzymes showing enhanced specificity and selectivity in acetonitrile solutions. This underscores the significance of acetonitrile in both enhancing and studying enzyme activity in non-aqueous media, offering valuable insights into the behavior of proteins and enzymes in solvents other than water H. A. Alvarez et al., 2014.

Pharmaceutical Analysis

In pharmaceutical research, acetonitrile's role is underscored by its application in the analytical determination of drug compounds. A validated high-performance liquid chromatography (HPLC) assay using acetonitrile for sample preparation exemplifies this, enabling the sensitive and accurate quantification of drugs in plasma for pharmacokinetic studies. This methodological application of acetonitrile in analytical assays contributes significantly to the clinical development and therapeutic monitoring of pharmaceuticals Hongxia Lin et al., 2012.

Replacement in Chromatography

The search for alternatives to acetonitrile due to supply shortages has led to research on replacing acetonitrile with ethanol in reversed phase chromatography of biomolecules. This shift not only addresses the scarcity of acetonitrile but also presents a cost-effective and environmentally friendly alternative for the chromatographic separation of a wide range of biomolecules, including peptides and proteins. Such studies pave the way for sustainable practices in analytical chemistry without compromising the quality of separation F. Brettschneider et al., 2010.

Proton Transfer Reactions

Investigations into the proton transfer reactions of certain compounds with amines in acetonitrile highlight the solvent's role in facilitating these chemical processes. Such studies not only contribute to our understanding of chemical kinetics in non-aqueous solvents but also offer insights into designing novel compounds with specific reactivity and selectivity, further demonstrating the broad applicability of acetonitrile in chemical synthesis and analysis Reem M. Alghanmi et al., 2012.

Mechanism of Action

The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

Safety and Hazards

The safety information for 2-(Propylamino)acetonitrile includes several hazard statements: H227, H302, H312, H314, H332, H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

Acetonitrile has been widely applied as a common solvent in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . This suggests that 2-(Propylamino)acetonitrile could have potential applications in the field of organic synthesis.

properties

IUPAC Name

2-(propylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-2-4-7-5-3-6/h7H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEHYACECVSKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310793
Record name 2-(Propylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16728-81-7
Record name 2-(Propylamino)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16728-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Propylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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